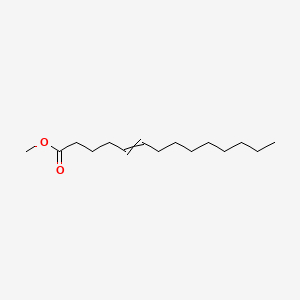

十四碳-5-烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl tetradec-5-enoate” is a naturally occurring ester. It is commonly used in the fragrance and flavor industries due to its fruity, floral scent. It is also known as Methyl myristoleate or methyltetradec-5-enoate .

Synthesis Analysis

“Methyl tetradec-5-enoate” can be synthesized from myristoleic acid and methanol in the presence of a catalyst . The reaction is catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid . The product is then purified using distillation or chromatography .

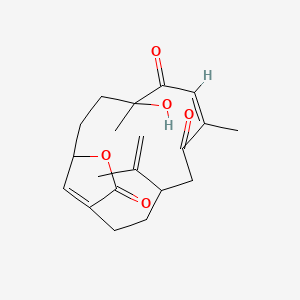

Molecular Structure Analysis

The molecular formula of “Methyl tetradec-5-enoate” is C15H28O2 . The InChI code is InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15 (16)17-2/h10-11H,3-9,12-14H2,1-2H3 . The Canonical SMILES is CCCCCCCCC=CCCCC (=O)OC .

Physical And Chemical Properties Analysis

“Methyl tetradec-5-enoate” has a molecular weight of 240.38 g/mol . It is a pale yellow liquid that is insoluble in water . It has a faint fruity and floral odor and a sweet taste .

科学研究应用

四唑衍生物的合成: 十四碳-5-烯酸甲酯衍生物已被用于四唑化合物的合成。例如,相关的化合物 4-氧代反式-2-十八烯酸甲酯被用于生产四唑衍生物,这些衍生物的特征在于光谱和元素方法 (Mustafa 等,1984)。

α-溴-5-甲基四唑的制备: 已合成了由长链脂肪烯酸酯(包括十四碳-5-烯酸甲酯类似物)合成的 α-溴-5-甲基四唑衍生物。这些化合物具有重要的合成用途和生物学意义 (Rauf & Parveen,2004)。

氧汞化-脱汞化反应的研究: 对包括十四碳-5-烯酸甲酯类似物在内的各种不饱和脂肪酸酯的氧汞化-脱汞化反应进行了研究。这项研究提供了对酮酸和羟基酯形成的见解 (Lam & Jie,1976)。

未取代四酸酯的合成: 探索了在 3,5-未取代 4-O-烷基四酸酯的合成中使用十四碳-5-烯酸甲酯相关化合物。这些四酸酯由 (E)-3-苄氧基-4-氧代丁-2-烯酸甲酯制备 (Paintner 等,2002)。

鳞翅目性外激素的合成: 十四碳-5-烯酸甲酯衍生物已被合成,作为创造某些鳞翅目物种引诱剂的新途径的一部分。该方法涉及将特定的醛与 11-溴十一烷酸甲酯偶联 (Dzhemilev 等,2004)。

环扩张研究: 已经对与十四碳-5-烯酸甲酯相关的化合物 2-溴甲基-5-环氧戊-2-烯酸甲酯的环扩张反应进行了研究。探索了与各种酸的反应,以了解四氢吡喃和四氢呋喃衍生物的形成 (Tokumasu 等,1998)。

安全和危害

“Methyl tetradec-5-enoate” is not intended for human or veterinary use. It is for research use only. It is recommended to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers

One relevant paper titled “Synthesis of methyl (Z)-tetracos-5-enoate and both enantiomers of ethyl (E)-6-methyltetracos-4-enoate: possible intermediates in the biosynthesis of mycolic acids in mycobacteria” discusses the synthesis of “Methyl tetradec-5-enoate” and its possible role in the biosynthesis of mycolic acids in mycobacteria .

属性

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetradec-5-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)